N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide
Overview
Description
N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide is a complex organic compound that features a fluorophenyl group, a nitro group, and a pyridinylpiperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide typically involves multi-step organic reactions. The process may start with the nitration of a benzene derivative to introduce the nitro group, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The pyridinylpiperazinyl group can be introduced via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorophenyl and pyridinylpiperazinyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its interactions with biological molecules, such as proteins and nucleic acids. Its potential as a ligand for receptor binding studies is of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds with similar structures have been studied for their activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with fluorophenyl, nitro, and pyridinylpiperazinyl groups. Examples include:
- N-(2-fluorophenyl)-5-nitro-2-aminobenzamide
- N-(2-chlorophenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide
Uniqueness
N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O4/c25-19-5-1-2-6-21(19)28-24(33)18-15-17(31(34)35)8-9-20(18)27-23(32)16-29-11-13-30(14-12-29)22-7-3-4-10-26-22/h1-10,15H,11-14,16H2,(H,27,32)(H,28,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZGTKAFPZSVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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